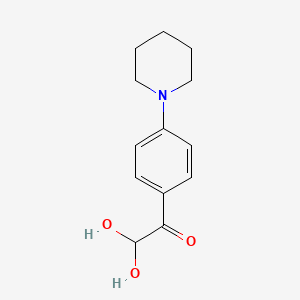
2-Chlor-3-methylpyridin-1-oxid
Übersicht
Beschreibung
2-Chloro-3-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 . It is used for industrial purposes .
Synthesis Analysis
The synthesis of 2-Chloro-3-methylpyridine 1-oxide involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another process involves the reaction of 3-methylpyridine-1-oxide with trimethylamine and then with phosgene .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methylpyridine 1-oxide consists of a pyridine ring with a chlorine atom and a methyl group attached to it .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-3-methylpyridine 1-oxide are challenging due to the instability and poor reactivity of 2-pyridyl boron reagents in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
2-Chloro-3-methylpyridine 1-oxide has a density of 1.2±0.1 g/cm3, a boiling point of 316.8±22.0 °C at 760 mmHg, and a flash point of 145.4±22.3 °C . It also has a refractive index of 1.533 .Wissenschaftliche Forschungsanwendungen
Synthese von P-stereogenen Phosphinoxiden
2-Chlor-3-methylpyridin-1-oxid: wird für die Synthese von P-stereogenen Phosphinoxiden verwendet, die wertvolle Liganden für enantioselektive, metallkatalysierte Reaktionen sind. Diese Reaktionen sind entscheidend für die Herstellung von Pharmazeutika und Agrochemikalien. Es wurde eine durch sichtbares Licht induzierte C–P-Bindungsbildungsreaktion entwickelt, um diese Verbindungen mit hohem Enantiomerenüberschuss zu synthetisieren, was die Rolle der Verbindung bei der Weiterentwicklung von asymmetrischen Synthesetechniken zeigt .
Bausteine für die organische Synthese
Die Verbindung dient als Vorläufer für verschiedene Bausteine der organischen Synthese. Ihre Reaktivität ermöglicht den Aufbau komplexer Moleküle, die für die Entwicklung neuer Syntheseverfahren von Bedeutung sind. Dies ist besonders wichtig für die Herstellung von Molekülen mit potenziellen pharmazeutischen Anwendungen .
Zwischenprodukt für Pharmazeutika
This compound: fungiert als Zwischenprodukt bei der Synthese von Pharmazeutika. Seine chemische Struktur ist für eine weitere Funktionalisierung geeignet, wodurch es zu einem vielseitigen Ausgangsmaterial für die Entwicklung einer breiten Palette von medizinischen Verbindungen wird .
Agrochemische Synthese
Diese Verbindung wird auch bei der Synthese von Agrochemikalien verwendet. Die Chlor- und Methylgruppen in seiner Struktur bieten reaktive Stellen für weitere chemische Umwandlungen, die zur Bildung neuer Verbindungen mit potenzieller Verwendung in der Landwirtschaft führen .
Ligandsynthese für die Katalyse
Es wird bei der Synthese von Liganden verwendet, die in der Katalyse eingesetzt werden. Diese Liganden können an Metalle binden und Komplexe bilden, die für katalytische Prozesse in industriellen und Laborumgebungen unerlässlich sind .
Umweltfreundliche Transformationen
Die Verbindung ist an umweltfreundlichen Transformationen beteiligt, die Teil von Initiativen der Grünen Chemie sind. Diese Transformationen zielen darauf ab, die Umweltbelastung chemischer Prozesse durch die Verwendung weniger gefährlicher Stoffe und nachhaltigerer Methoden zu reduzieren .
Safety and Hazards
Zukünftige Richtungen
The future directions for 2-Chloro-3-methylpyridine 1-oxide involve improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
Wirkmechanismus
Target of Action
It is known that pyridine derivatives, such as 2-chloro-3-methylpyridine 1-oxide, often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Pyridine derivatives are known to participate in a variety of chemical reactions, including nucleophilic substitutions . In these reactions, the pyridine molecule acts as a nucleophile, donating an electron pair to form a new bond .
Biochemical Pathways
Pyridine derivatives are known to be involved in various biochemical processes, including the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The compound’s interactions with its targets can lead to changes in cellular function, potentially influencing various biological processes .
Action Environment
The action, efficacy, and stability of 2-Chloro-3-methylpyridine 1-oxide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature . .
Biochemische Analyse
Biochemical Properties
2-Chloro-3-methylpyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with organomagnesium and organolithium compounds, which are crucial in organometallic chemistry . These interactions often involve the formation of stable complexes, which can influence the reactivity and stability of the compound in biochemical environments.
Cellular Effects
The effects of 2-Chloro-3-methylpyridine 1-oxide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted that pyridine derivatives, including 2-Chloro-3-methylpyridine 1-oxide, can modulate the activity of certain enzymes involved in metabolic pathways . This modulation can lead to changes in cellular metabolism and gene expression, impacting overall cell function.
Molecular Mechanism
At the molecular level, 2-Chloro-3-methylpyridine 1-oxide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with organomagnesium and organolithium compounds can result in the formation of stable complexes that inhibit or activate specific enzymes . Additionally, changes in gene expression can occur due to the compound’s influence on transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-methylpyridine 1-oxide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to 2-Chloro-3-methylpyridine 1-oxide in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Chloro-3-methylpyridine 1-oxide vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-Chloro-3-methylpyridine 1-oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can influence the activity of enzymes involved in the degradation of pyridine derivatives . This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-3-methylpyridine 1-oxide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects.
Subcellular Localization
2-Chloro-3-methylpyridine 1-oxide exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function, affecting its interactions with other biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-chloro-3-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHMADNNOPPAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540605 | |
| Record name | 2-Chloro-3-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91668-83-6 | |
| Record name | 2-Chloro-3-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
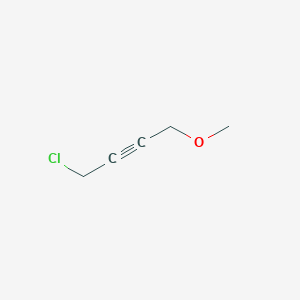
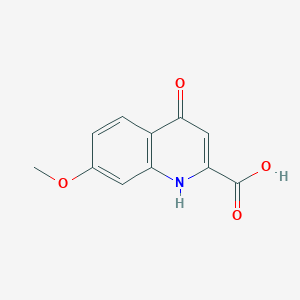
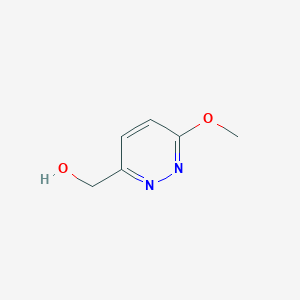
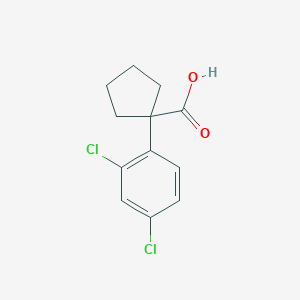

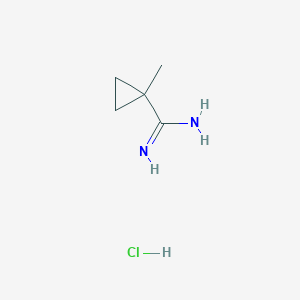

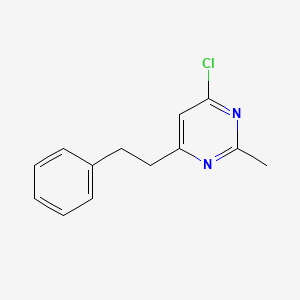
![N-[(4-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1367449.png)
![N-[(4-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367450.png)
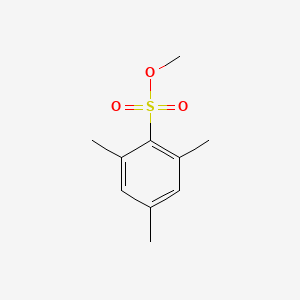
![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine](/img/structure/B1367455.png)
